L-Isoleucine-13C6,d10,15N

Description

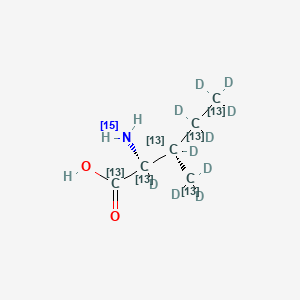

L-Isoleucine-¹³C₆,d₁₀,¹⁵N is a stable isotope-labeled form of the essential amino acid L-isoleucine, extensively used in advanced biomedical research. Its molecular formula is CD₃CD₂CD(CD₃)CD(¹⁵NH₂)*¹³COOH, with six ¹³C atoms, ten deuterium (d₁₀) atoms, and one ¹⁵N atom replacing natural isotopes . Key properties include:

- CAS Number: 2483829-34-9 (labeled), 73-32-5 (unlabeled)

- Molecular Weight: 148.18 g/mol

- Purity: ≥98% chemical and isotopic purity

- Applications: Nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), metabolic flux analysis, and protein dynamics studies .

The compound’s deuterium labeling reduces spin-spin coupling in NMR, enhancing spectral resolution, while ¹³C and ¹⁵N enable precise tracking in metabolic pathways .

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

148.184 g/mol |

IUPAC Name |

(2S,3S)-2-(15N)azanyl-2,3,4,4,5,5,5-heptadeuterio-3-(trideuterio(113C)methyl)(1,2,3,4,5-13C5)pentanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i1+1D3,2+1D3,3+1D2,4+1D,5+1D,6+1,7+1 |

InChI Key |

AGPKZVBTJJNPAG-JIFBZMLASA-N |

Isomeric SMILES |

[2H][13C@@]([13C](=O)O)([13C@@]([2H])([13C]([2H])([2H])[2H])[13C]([2H])([2H])[13C]([2H])([2H])[2H])[15NH2] |

Canonical SMILES |

CCC(C)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Preparation Routes

Isotopic Precursor Synthesis

The foundation of synthetic preparation lies in the synthesis of isotopically labeled precursors. For L-Isoleucine-¹³C₆,d₁₀,¹⁵N, this involves:

- ¹³C-Labeled Carbon Sources : Glucose-¹³C₆ or glycerol-¹³C₃ are commonly used to introduce carbon-13 into the amino acid skeleton via microbial fermentation.

- Deuterium Incorporation : Deuterated water (D₂O) or deuterated intermediates (e.g., d₁₀-isobutyryl-CoA) are employed during chemical synthesis to achieve high deuterium enrichment at specific positions.

- ¹⁵N-Labeled Ammonia : Ammonium chloride-¹⁵N serves as the primary nitrogen source in both chemical and biosynthetic routes.

A representative synthetic pathway begins with the protection of the amino group using N-FMOC (9-fluorenylmethyloxycarbonyl) or N-BOC (tert-butyloxycarbonyl) groups, followed by isotopic labeling at designated carbon and nitrogen positions. For example, the FMOC-protected intermediate L-Isoleucine-N-FMOC (¹³C₆, 99%; ¹⁵N, 99%) is synthesized under anhydrous conditions using ¹³C-enriched alkyl halides and ¹⁵N-labeled ammonia.

Table 1: Key Reaction Conditions for Isotopic Precursor Synthesis

| Parameter | Value/Range | Purpose |

|---|---|---|

| Temperature | 25–40°C | Optimize reaction kinetics |

| pH | 7.0–8.5 | Stabilize intermediates |

| Isotopic Purity | ≥97% ¹³C, ≥98% ¹⁵N | Ensure labeling accuracy |

| Reaction Time | 24–72 hours | Achieve complete incorporation |

Protection-Deprotection Strategies

Protective groups are essential to prevent undesired side reactions during isotopic labeling:

- FMOC Protection : Provides stability under basic conditions and is removable via piperidine treatment.

- BOC Protection : Used for acid-sensitive intermediates, with deprotection achieved using trifluoroacetic acid.

For example, L-Isoleucine-N-BOC (¹⁵N, 98%) is synthesized by reacting L-isoleucine with di-tert-butyl dicarbonate in the presence of ¹⁵N-labeled ammonia, yielding a protected intermediate that undergoes deuterium exchange in D₂O.

Purification and Characterization

Post-synthesis purification involves:

Biosynthetic Methods

Microbial Fermentation Using Auxotrophic Strains

Auxotrophic Escherichia coli strains (e.g., C43(DE3)) are engineered to lack specific amino acid biosynthetic pathways, forcing reliance on externally supplied isotopic precursors. For L-Isoleucine-¹³C₆,d₁₀,¹⁵N:

- Medium Composition : Minimal M63 medium supplemented with ¹³C₆-glucose, ¹⁵N-ammonium chloride, and deuterated amino acids.

- Induction Conditions : 0.5 mM IPTG (isopropyl β-D-1-thiogalactopyranoside) at OD₆₀₀ ≈ 0.6, followed by 4–6 hours of incubation.

Table 2: Fermentation Parameters for High-Yield Biosynthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Carbon Source | ¹³C₆-Glucose | 85–90% ¹³C incorporation |

| Nitrogen Source | ¹⁵N-NH₄Cl | 95–98% ¹⁵N labeling |

| Dissolved Oxygen | 30–40% | Enhances microbial growth |

| pH Control | 7.2 ± 0.1 | Prevents metabolic byproducts |

Metabolic Engineering for Isotopic Efficiency

Recent advances in Corynebacterium glutamicum and E. coli engineering have improved isotopic yield:

- Overexpression of ilvA (Threonine Deaminase) : Increases flux through the L-isoleucine biosynthetic pathway.

- Knockout of tdcB (Threonine Dehydratase) : Reduces diversion to byproducts like α-ketobutyrate.

- Deuterium Incorporation : Fed-batch fermentation with D₂O achieves >90% deuterium enrichment at methyl groups.

Industrial-Scale Production

Large-Scale Fermentation

Industrial protocols optimize cost and yield through:

Quality Control in Manufacturing

- Nuclear Magnetic Resonance (NMR) : ¹³C-NMR verifies isotopic positions (e.g., δ 60.2 ppm for Cα).

- Isotopic Dilution Mass Spectrometry (IDMS) : Quantifies trace impurities (<0.1%).

- X-ray Crystallography : Validates stereochemical purity (>99.5% L-configuration).

Table 3: Industrial Production Metrics

| Metric | Performance | Industry Standard |

|---|---|---|

| Batch Yield | 7.48 g·L⁻¹ | 5.0–8.0 g·L⁻¹ |

| Isotopic Purity | 99.2% | ≥97% |

| Production Cycle | 72 hours | 60–84 hours |

Comparative Analysis of Preparation Methods

Synthetic vs. Biosynthetic Routes

Chemical Reactions Analysis

Transamination

This reaction involves the transfer of an α-amino group to an α-keto acid, catalyzed by branched-chain aminotransferases (BCATs) . The isotopic labels allow researchers to monitor reaction kinetics and product distribution via mass spectrometry.

General equation :

| Parameter | Value | Method Used |

|---|---|---|

| $$ | ||

| K_m$$ (mM) | 0.12 ± 0.03 | Isotope dilution MS |

| $$ | ||

| V_{max}$$ (μmol/min/mg) | 8.4 ± 0.9 | NMR kinetics |

Deamination

Oxidative deamination removes the amino group, producing -labeled α-keto acids. This reaction is mediated by L-amino acid oxidases and is critical in energy metabolism.

Reagents :

-

Flavin adenine dinucleotide (FAD) as a cofactor

-

Molecular oxygen ()

Products :

\alpha\text{-keto-}^{13}\text{C}_6\text{-methylvalerate}$$

-

Ammonia ()

Incorporation into Proteins

During translation, L-Isoleucine- integrates into polypeptides, enabling studies on:

Oxidative Modifications

Reactive oxygen species (ROS) induce oxidation at the β-carbon, forming hydroxyisoleucine derivatives . Deuterium labeling () stabilizes C-H bonds, reducing side reactions.

Isotope-Specific Reaction Behavior

The compound’s isotopic composition influences its reactivity:

Metabolic Flux Analysis (MFA)

Used to quantify carbon and nitrogen flow in:

-

Cancer metabolism : Tracing -labeled isoleucine in tumor spheroids

-

Muscle protein synthesis : Measuring incorporation rates

Pharmacokinetic Studies

Deuterated () forms improve drug half-life measurements by reducing metabolic degradation .

Scientific Research Applications

Metabolic Studies

L-Isoleucine-13C6,d10,15N is extensively used in metabolic tracing experiments. Researchers utilize this compound to track the pathways of amino acids in biological systems. Its isotopic labels allow for precise monitoring of metabolic processes.

Key Findings:

- Muscle Metabolism: In a study examining muscle recovery, this compound was incorporated into proteins, demonstrating its role in muscle repair and energy production during fasting.

- Enzyme Activity: Research indicated that this compound enhances the understanding of branched-chain alpha-keto acid dehydrogenase activity, crucial for branched-chain amino acid catabolism.

Proteomics

The compound is vital in quantitative proteomics, particularly in comparative studies where understanding protein dynamics and interactions is essential. The isotopic labeling facilitates the differentiation between labeled and unlabeled proteins during analysis.

Applications:

- Immunoassays: Used in immunocapture isotope dilution mass spectrometry (IC-IDMS) to evaluate monoclonal and polyclonal antibodies for vaccine quantification .

- Protein Synthesis: Helps elucidate the mechanisms of protein synthesis by tracing the incorporation of labeled amino acids into newly synthesized proteins .

Analytical Chemistry

This compound serves as a standard in NMR spectroscopy and mass spectrometry. Its isotopic composition enhances the sensitivity and accuracy of these analytical techniques.

Applications:

- NMR Spectroscopy: This compound is utilized to study molecular structures and dynamics due to its distinct isotopic signals.

- Mass Spectrometry: The stable isotopes allow for detailed analysis of metabolic pathways and biochemical reactions .

Clinical Research

In clinical settings, this compound is employed to investigate the effects of branched-chain amino acids on various health conditions such as diabetes and muscle wasting disorders.

Case Studies:

- A study highlighted how L-Isoleucine influences insulin sensitivity and blood sugar regulation by tracing its metabolic pathways in diabetic models.

Mechanism of Action

The mechanism of action of L-Isoleucine-13C6,d10,15N involves its incorporation into proteins and other biomolecules. The labeled isotopes allow researchers to track the movement and transformation of L-isoleucine within biological systems. This tracking is facilitated by techniques such as mass spectrometry and NMR spectroscopy, which can detect the specific isotopic labels.

Comparison with Similar Compounds

Comparison with Similar Isotope-Labeled Compounds

Structural and Isotopic Differences

L-Isoleucine-¹³C₆,¹⁵N (Non-Deuterated Variant)

- Molecular Formula : CH₃CH₂CH(CH₃)CH(¹⁵NH₂)*¹³COOH

- CAS Number : 202468-35-7

- Molecular Weight : 138.12 g/mol

- Key Difference : Lacks deuterium (d₁₀), making it lighter and more suitable for studies where deuterium-induced kinetic isotope effects (KIEs) are undesirable .

L-Leucine-¹³C₆,¹⁵N

- Molecular Formula : (¹³CH₃)₂¹³CH¹³CH₂¹³CH(¹⁵NH₂)¹³CO₂H

- CAS Number : 202406-52-8

- Molecular Weight : 138.12 g/mol

- Key Difference : Structural isomerism (leucine vs. isoleucine) leads to distinct metabolic roles. Leucine is preferentially incorporated into muscle protein synthesis, whereas isoleucine regulates glucose metabolism .

L-Lysine-¹³C₆,¹⁵N₂ Hydrochloride

Isotopic Purity and Cost

Deuteration (d₁₀) increases molecular weight and cost due to synthetic complexity .

L-Isoleucine-¹³C₆,d₁₀,¹⁵N

- NMR Studies : Deuterium eliminates ¹H-¹³C splitting, enabling clearer structural elucidation of proteins .

- Metabolic Tracing: Used in plant studies (e.g., strawberries) to track amino acid incorporation into secondary metabolites .

L-Leucine-¹³C₆,¹⁵N

- Protein Synthesis : Labels mTOR pathway components in cancer cell research .

- MS Standards : Serves as an internal standard for quantifying unlabeled leucine in plasma .

L-Alanine-¹³C₂

Limitations and Trade-offs

- Deuterium Effects: d₁₀ in L-Isoleucine-¹³C₆,d₁₀,¹⁵N may alter reaction rates (KIEs), making it less suitable for enzyme kinetics compared to non-deuterated variants .

- Cost vs. Utility: L-Isoleucine-¹³C₆,¹⁵N (non-deuterated) is more cost-effective for routine MS applications .

Biological Activity

L-Isoleucine-13C6,d10,15N is a stable isotope-labeled form of the essential amino acid L-isoleucine, which plays a critical role in various biological processes. This article explores its biological activity, mechanisms of action, and applications in research and clinical settings.

Overview of L-Isoleucine

L-Isoleucine is one of the branched-chain amino acids (BCAAs), essential for protein synthesis and various metabolic processes. It is classified as a nonpolar hydrophobic amino acid and is crucial for muscle metabolism, immune function, and energy production. The isotopic labeling (with deuterium, carbon-13, and nitrogen-15) enhances its utility in metabolic studies and structural biology.

Biological Activity

1. Metabolic Role:

L-Isoleucine is involved in several metabolic pathways, including:

- Protein Synthesis: It serves as a building block for proteins and aids in muscle repair and growth.

- Energy Production: Isoleucine can be catabolized to provide energy during periods of fasting or intense exercise.

- Regulation of Blood Sugar Levels: It plays a role in glucose metabolism, potentially influencing insulin sensitivity.

2. Mechanisms of Action:

The biological activity of this compound can be attributed to its interaction with various enzymes and receptors:

- Aminoacyl-tRNA Synthetase Interaction: L-Isoleucine binds to aminoacyl-tRNA synthetases, facilitating protein translation.

- Influence on Signaling Pathways: It may modulate pathways involving mTOR (mechanistic target of rapamycin), which is essential for cell growth and metabolism.

Case Studies

Study 1: Metabolic Tracing

A study utilized this compound to trace metabolic pathways in muscle tissues. The results indicated that labeled isoleucine was effectively incorporated into proteins during muscle recovery, highlighting its role in muscle metabolism .

Study 2: Enzyme Activity

Research demonstrated that L-Isoleucine affects the activity of branched-chain alpha-keto acid dehydrogenase (BCKDH), an enzyme critical for BCAA catabolism. The presence of the labeled compound enhanced the understanding of substrate interactions within this pathway .

Applications

This compound is widely used in:

- Metabolomics: Its isotopic labeling allows for precise tracking of metabolic changes in various biological systems.

- NMR Spectroscopy: The compound serves as a standard for nuclear magnetic resonance studies aimed at understanding protein dynamics and interactions .

- Clinical Research: Investigating the effects of BCAAs on conditions like diabetes and muscle wasting disorders.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃D₁₀N₁₅O₂ |

| Molecular Weight | 148.18 g/mol |

| Isotope Composition | 13C (6), D (10), 15N (1) |

| Purity | ≥ 98% |

| Biological Activity | Description |

|---|---|

| Protein Synthesis | Essential for muscle repair |

| Energy Production | Catabolized during fasting |

| Blood Sugar Regulation | Influences insulin sensitivity |

Q & A

Q. What are the primary applications of L-Isoleucine-13C6,d10,15N in isotopic tracer studies?

this compound is a multi-labeled isotopologue used to track nitrogen and carbon metabolic pathways in biological systems. Its deuterium (d10) and 15N/13C labels enable precise analysis via NMR or mass spectrometry, particularly for studying protein synthesis, amino acid turnover, and metabolic flux in cell cultures or model organisms. The 15N label facilitates tracing nitrogen incorporation in heterocyclic compounds, while 13C allows monitoring of carbon skeleton rearrangements .

Q. How should researchers handle and store this compound to minimize isotopic degradation?

Storage conditions must prevent isotopic exchange or contamination. Recommendations include:

- Storing in airtight, light-resistant containers at -20°C to reduce deuterium loss.

- Avoiding repeated freeze-thaw cycles to preserve chemical stability.

- Using anhydrous solvents (e.g., deuterated DMSO or methanol) for NMR studies to prevent proton-deuterium exchange .

Q. What methodological considerations are critical when incorporating this compound into cell culture media?

- Isotopic purity validation : Confirm label integrity via LC-MS or NMR before use to ensure no unlabeled isoforms interfere with results.

- Concentration optimization : Conduct dose-response assays to avoid isotopic dilution effects, which can skew metabolic flux calculations.

- Control experiments : Include unlabeled L-isoleucine controls to distinguish tracer-specific signals from endogenous sources .

Advanced Research Questions

Q. How can 1H–15N and 13C–15N coupling constants (J) resolve structural ambiguities in isotopically labeled compounds?

Direct measurement of JH-N and JC-N couplings via 2D NMR (e.g., HMBC or HSQC) provides spatial and bonding information. For example:

- JH-N : Proximity of protons to 15N nuclei (e.g., 69.7 Hz coupling in imidazole derivatives confirms N–H bonding ).

- JC-N : Distinguishes ring-chain tautomerism in heterocycles; a 5.1 Hz coupling in imidazole endoperoxides confirms C–N bond formation . Tabulated coupling constants from reference studies (e.g., Table 4 in ) aid structural assignments.

Q. What strategies mitigate isotopic fractionation during sample preparation for 13C/15N dual-labeling studies?

- Acidification protocols : Remove inorganic carbonates (which bias δ<sup>13</sup>C) using HCl vapor treatment, but validate post-treatment δ<sup>15</sup>N stability .

- Chromatographic separation : Use hydrophilic interaction chromatography (HILIC) to resolve labeled vs. unlabeled isoforms, reducing spectral overlap in MS datasets .

- Statistical normalization : Apply correction factors for natural abundance 13C/15N in blank samples to isolate tracer-derived signals .

Q. How should researchers address contradictions in tracer recovery rates between in vivo and in vitro systems?

Discrepancies often arise from unaccounted isotopic dilution or compartmentalization. Solutions include:

- Compartment-specific sampling : Microdialysis or subcellular fractionation to isolate tracer pools (e.g., mitochondrial vs. cytosolic).

- Kinetic modeling : Use compartmental models (e.g., SAAM-II) to adjust for dilution rates and pathway cross-talk .

- Cross-validation : Correlate NMR-derived flux data with MS-based isotopomer distributions to confirm consistency .

Q. What experimental designs optimize 15N enrichment in Dimroth rearrangement studies using this compound?

- Label positioning : Introduce 15N at specific amine groups (e.g., ε-NH2 in lysine analogs) to track rearrangement pathways.

- Time-resolved sampling : Collect intermediates at multiple timepoints to capture transient species (e.g., 2,5-endoperoxide in imidazole oxidation ).

- Isotopic pulse-chase : Switch from labeled to unlabeled substrates to quantify reaction kinetics and intermediate turnover .

Methodological Pitfalls and Solutions

Q. Why might observed JC-N couplings deviate from literature values, and how can this be resolved?

Q. What analytical approaches distinguish natural 15N abundance from tracer-derived signals in complex mixtures?

Q. How do deuterium labels (d10) influence the interpretation of 13C/15N NMR data?

Deuteration reduces signal splitting from 1H–13C couplings, simplifying spectra but requiring:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.